molecular formula C13H16N4O2 B11796648 Ethyl 1-(5-cyanopyrimidin-2-yl)piperidine-4-carboxylate

Ethyl 1-(5-cyanopyrimidin-2-yl)piperidine-4-carboxylate

Cat. No.: B11796648
M. Wt: 260.29 g/mol
InChI Key: YGDTZSXINBJLCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(5-cyanopyrimidin-2-yl)piperidine-4-carboxylate: is an organic compound belonging to the class of piperidinecarboxylic acids. This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. The compound also includes a cyanopyrimidine moiety, which is a derivative of pyrimidine with a cyano group attached to it. The molecular formula of this compound is C13H16N4O2 , and it has a molecular weight of 260.29 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(5-cyanopyrimidin-2-yl)piperidine-4-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(5-cyanopyrimidin-2-yl)piperidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: Nucleophilic substitution reactions can replace the cyano group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Ethyl 1-(5-cyanopyrimidin-2-yl)piperidine-4-carboxylate has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of piperidine-based pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-(5-cyanopyrimidin-2-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-(5-cyanopyrimidin-2-yl)piperidine-4-carboxylate is unique due to the presence of the cyanopyrimidine moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H16N4O2

Molecular Weight

260.29 g/mol

IUPAC Name

ethyl 1-(5-cyanopyrimidin-2-yl)piperidine-4-carboxylate

InChI

InChI=1S/C13H16N4O2/c1-2-19-12(18)11-3-5-17(6-4-11)13-15-8-10(7-14)9-16-13/h8-9,11H,2-6H2,1H3

InChI Key

YGDTZSXINBJLCH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=NC=C(C=N2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.